

A Comparative-Analysis of VER-00158411 and Other Leading CHK1 Inhibitors

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Compound of Interest

Compound Name: VER-00158411

Cat. No.: B611615

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of **VER-00158411** against other prominent Checkpoint Kinase 1 (CHK1) inhibitors. This document summarizes key performance data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to provide a comprehensive overview for drug development and research applications.

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a central role in orchestrating cell cycle arrest to allow for DNA repair, thereby preventing cells with damaged DNA from entering mitosis. Due to the reliance of many cancer cells on the CHK1-mediated checkpoint for survival, particularly in the context of increased replicative stress or in combination with DNA-damaging agents, CHK1 has emerged as a promising target for cancer therapy. This guide focuses on **VER-00158411** and compares its performance with other well-characterized CHK1 inhibitors: Prexasertib (LY2606368), GDC-0575 (ARRY-575), SRA737 (CCT245737), and MK-8776 (SCH 900776).

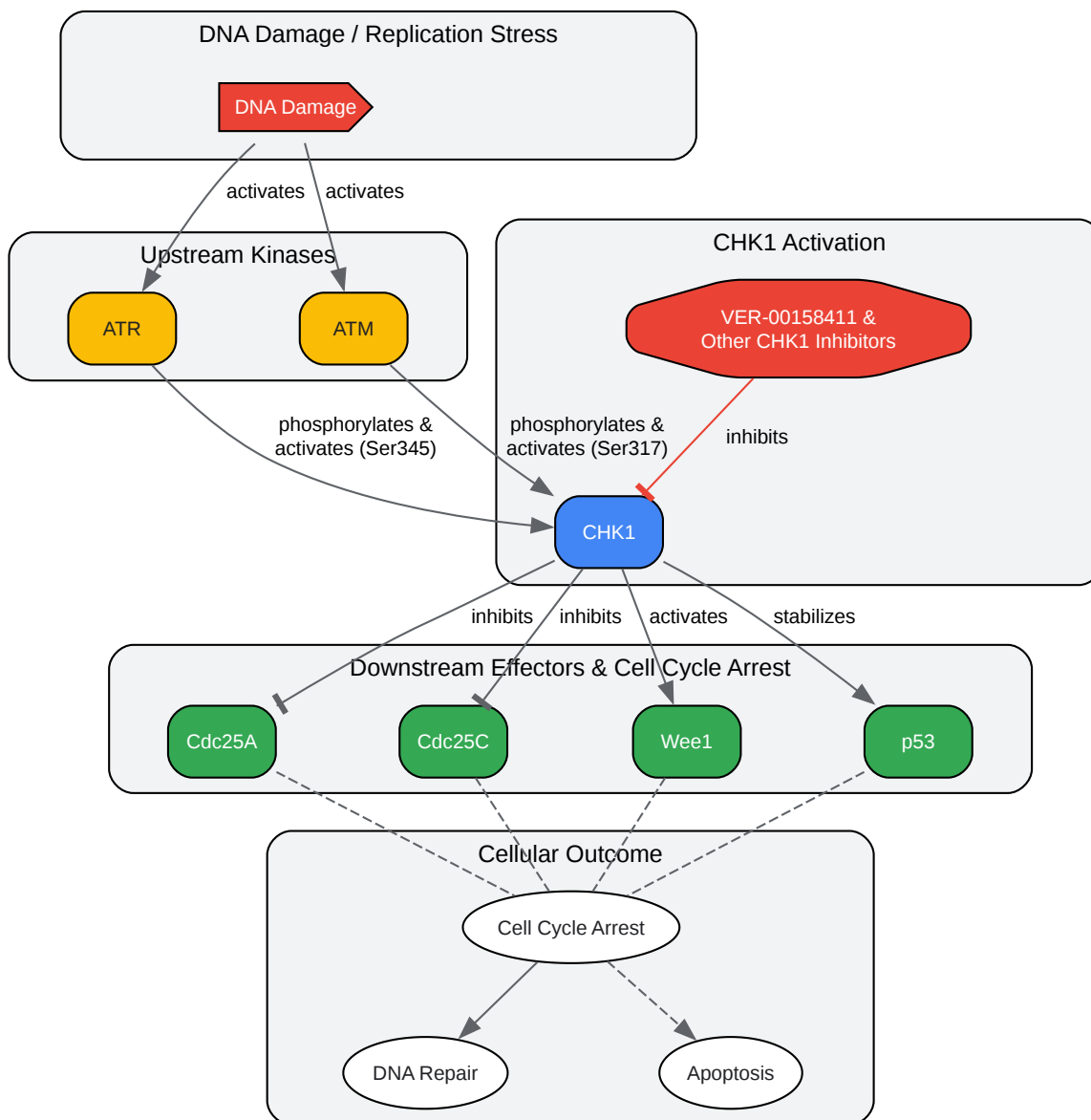
Performance Comparison of CHK1 Inhibitors

The following table summarizes the in vitro potency of **VER-00158411** and other selected CHK1 inhibitors against CHK1 and other relevant kinases. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Inhibitor	Target	IC50 (nM)	Selectivity Profile
VER-00158411	CHK1	4.4	Also inhibits CHK2 with a similar potency (IC50 = 4.5 nM)[1][2].
CHK2	4.5		
Prexasertib (LY2606368)	CHK1	1	Potent inhibitor of both CHK1 and CHK2 (IC50 = 8 nM)[3]. Also inhibits RSK1 (IC50 = 9 nM)[3].
CHK2	8[3]		
GDC-0575 (ARRY-575)	CHK1	1.2[4]	Highly selective for CHK1[5][4].
SRA737 (CCT245737)	CHK1	1.3 - 1.4[6][7][8]	Highly selective for CHK1, with >1,000-fold selectivity over CHK2 and CDK1[6][7][9][8].
CHK2	2440 - 9030		
CDK1	9030		
MK-8776 (SCH 900776)	CHK1	3[10][11][12]	Selective for CHK1, with 500-fold selectivity over CHK2 and 50-fold over CDK2[8][10][12].
CHK2	1500[8]		
CDK2	160[8]		

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, the following diagrams illustrate the CHK1 signaling pathway and a general experimental workflow for evaluating CHK1 inhibitors.





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